molecular formula C14H19N3OS B2728036 N,N-dimethyl-4-{thieno[3,2-d]pyrimidin-4-yloxy}cyclohexan-1-amine CAS No. 1101431-11-1

N,N-dimethyl-4-{thieno[3,2-d]pyrimidin-4-yloxy}cyclohexan-1-amine

Cat. No.: B2728036
CAS No.: 1101431-11-1
M. Wt: 277.39
InChI Key: XWVWQTKQKSDXHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-4-{thieno[3,2-d]pyrimidin-4-yloxy}cyclohexan-1-amine is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core linked via an oxygen atom to a cyclohexane ring substituted with a dimethylamine group. The dimethylamino-cyclohexyloxy substituent in this compound likely enhances solubility and modulates electronic properties, influencing its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

N,N-dimethyl-4-thieno[3,2-d]pyrimidin-4-yloxycyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c1-17(2)10-3-5-11(6-4-10)18-14-13-12(7-8-19-13)15-9-16-14/h7-11H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVWQTKQKSDXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(CC1)OC2=NC=NC3=C2SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N,N-dimethyl-4-{thieno[3,2-d]pyrimidin-4-yloxy}cyclohexan-1-amine involves multiple steps. One common method includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents like formic acid or triethyl orthoformate . The reaction conditions typically involve heating the reactants in solvents such as xylene or toluene, often in the presence of desiccants like calcium chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The thieno[3,2-d]pyrimidine moiety undergoes nucleophilic substitution, particularly at the 4-position oxygen. For example:

Reaction Reagents/Conditions Product Source
Ether cleavageBF₃·SMe₂ (boron trifluoride methyl sulfide)Removal of methoxy groups to yield hydroxyl derivatives
ChlorinationPOCl₃ (phosphorus oxychloride)Conversion of pyrimidinones to 4-chlorothieno[3,2-d]pyrimidine intermediates
Methoxy substitutionNaOMe (sodium methoxide)Introduction of methoxy groups at the 4-position

These reactions highlight the versatility of the pyrimidine ring in forming functionalized derivatives. For instance, BF₃·SMe₂-mediated cleavage enables deprotection of methoxy groups, critical for further modifications .

Amide and Carbamate Formation

The cyclohexanamine group participates in amidation and carbamate synthesis. Key examples include:

Reaction Reagents/Conditions Product Source
Amide couplingHATU, DIPEA (in DMF)Formation of stable amides with aryl/alkyl carboxylic acids
Carbamate synthesisCDI (1,1′-carbonyldiimidazole)Generation of carbamate derivatives via amine-carbonyl coupling

HATU-mediated amidation, as demonstrated in thienopyrimidine analogs, allows precise functionalization of the amine group . CDI-based carbamate formation further expands synthetic utility for prodrug development.

Methylation and Demethylation

The dimethylamino group undergoes alkylation and dealkylation under specific conditions:

Reaction Reagents/Conditions Product Source
N-MethylationCH₃I, K₂CO₃ (in DMF)Quaternary ammonium salt formation
DemethylationHCl (concentrated)Cleavage of methyl groups to yield primary amines

Methylation with iodomethane in the presence of potassium carbonate is a standard method for modifying the amine’s electronic properties .

Cyclization and Ring-Opening Reactions

The thienopyrimidine core participates in cycloaddition and ring-opening processes:

Reaction Reagents/Conditions Product Source
CyclizationDMF-DMA (N,N-dimethylformamide dimethyl acetal)Formation of fused heterocycles (e.g., thienooxazinones)
Ring-opening with aminesNH₃ (ammonia)Conversion to aminothiophene derivatives

Cyclization with DMF-DMA generates fused bicyclic systems, enhancing structural complexity for pharmacological screening .

Oxidation and Reduction

The sulfur atom in the thiophene ring and the amine group are redox-active sites:

Reaction Reagents/Conditions Product Source
SulfoxidationH₂O₂ (hydrogen peroxide)Sulfoxide formation
Amine oxidationKMnO₄ (potassium permanganate)N-Oxide derivatives

Oxidation of the thiophene sulfur to sulfoxides modifies electron density, impacting binding affinity in biological targets .

Scientific Research Applications

Chemistry

N,N-dimethyl-4-{thieno[3,2-d]pyrimidin-4-yloxy}cyclohexan-1-amine serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it an essential component in organic synthesis.

Biology

The compound is studied for its potential biological activities , including:

  • Antimicrobial Properties : Research indicates that derivatives of thienopyrimidines exhibit significant antimicrobial activity against various pathogens. For instance, related compounds have shown effectiveness against Mycobacterium tuberculosis and other bacteria .
  • Anticancer Effects : Preliminary studies suggest that this compound may possess cytotoxic properties against cancer cell lines. Compounds with similar structures have demonstrated selective toxicity towards tumor cells while sparing normal cells .

Medicine

In the medical field, this compound is investigated for its potential therapeutic effects:

  • Enzyme Inhibition : Thienopyrimidines are known to interact with various enzymes. The compound may inhibit specific enzymes involved in disease progression, such as those associated with neurodegenerative diseases .
  • Targeting Specific Receptors : Ongoing research aims to explore the efficacy of this compound in targeting specific receptors or pathways relevant to various diseases.

Industrial Applications

This compound may also find applications in industrial processes:

  • Catalysis : The compound could serve as a catalyst in organic reactions due to its unique chemical properties.
  • Material Development : Its structural characteristics may be leveraged in the development of new materials with specific functionalities.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study comparing various thienopyrimidine derivatives showed that certain compounds exhibited minimum inhibitory concentrations (MIC) against common bacterial strains. N,N-dimethyl derivatives were among those that demonstrated promising antimicrobial activity .
  • Cytotoxicity Evaluation : Research involving cell line assays revealed that N,N-dimethyl derivatives displayed selective cytotoxicity towards human cancer cells. The study highlighted the potential for developing new anticancer agents based on this compound's structure .
  • Enzyme Interaction Analysis : Investigations into enzyme inhibition have indicated that thienopyrimidine derivatives can inhibit key metabolic enzymes. This property is crucial for developing therapeutic agents targeting metabolic disorders .

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-{thieno[3,2-d]pyrimidin-4-yloxy}cyclohexan-1-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog 1: 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine

Key Differences :

  • Core Structure: Shares the thieno[3,2-d]pyrimidine core but replaces the dimethylamino-cyclohexyloxy group with a pyrazolo[3,4-d]pyrimidin-1-yl substituent .
  • Synthesis : Synthesized via Vilsmeier–Haack formylation followed by cyclization with ammonium carbonate, achieving an 82% yield .
  • However, the absence of a cyclohexylamine group could reduce solubility compared to the target compound.

Structural Analog 2: Spiro Pyrazino-Pyrrolo-Pyrimidinone Derivatives (Compounds 37 and 41)

Key Differences :

  • Core Structure: Features a spiro pyrazino-pyrrolo-pyrimidinone system instead of thienopyrimidine. The cyclohexane ring is substituted with a 4-methylpiperazinyl group rather than dimethylamine .
  • Synthesis : Prepared via multi-step routes involving dibenzylamine intermediates, with MS and NMR confirming structures (m/z 452 [M+H]+) .
  • Implications : Piperazine substituents often improve water solubility and bioavailability. The spiro architecture may confer conformational rigidity, enhancing selectivity for specific enzymes or receptors.

Structural Analog 3: N-Cyclohexyl-N-{[3-(4,6-dimethoxypyrimidin-2-yloxy)pyridin-2-yl]methyl}4,6-dimethoxypyrimidin-2-amine

Key Differences :

  • Core Structure: Utilizes a dimethoxy-pyrimidine core instead of thienopyrimidine. The cyclohexyl group is directly linked to a benzylamine moiety .
  • Implications : The methoxy groups may enhance metabolic stability, while the benzylamine linker could influence target specificity in pest control.

Structural Analog 4: N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

Key Differences :

  • Core Structure: Based on a pyrazole ring rather than thienopyrimidine. The cyclopropylamine substituent contrasts with the dimethylamino-cyclohexyl group .
  • Implications : The pyridine and cyclopropyl groups may confer unique electronic effects, though the pyrazole core limits structural similarity to the target compound.

Comparative Analysis Table

Compound Name Core Structure Substituents/Modifications Synthesis Yield Key Applications Reference
N,N-dimethyl-4-{thieno[3,2-d]pyrimidin-4-yloxy}cyclohexan-1-amine Thieno[3,2-d]pyrimidine Dimethylamino cyclohexyloxy group N/A Under investigation Target
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine Pyrazolo[3,4-d]pyrimidin-1-yl group 82% Research compound [1]
Spiro pyrazino-pyrrolo-pyrimidinones (Compounds 37/41) Spiro pyrazino-pyrrolo-pyrimidinone Piperazinyl cyclohexyl group Not reported Pharmaceutical lead [2]
N-Cyclohexyl-N-{[...] benzyl amine Pyrimidine Dimethoxy pyrimidinyl, benzyl amine Not reported Pesticide intermediate [3]
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole Pyridin-3-yl, cyclopropylamine 17.9% Research compound [4]

Biological Activity

N,N-dimethyl-4-{thieno[3,2-d]pyrimidin-4-yloxy}cyclohexan-1-amine is a compound belonging to the thienopyrimidine class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a cyclohexanamine backbone with a thieno[3,2-d]pyrimidin-4-yloxy moiety. This unique structure contributes to its chemical reactivity and biological properties. The compound's CAS number is 1101431-11-1, and it is characterized by the following molecular formula:

C13H16N2O1SC_{13}H_{16}N_{2}O_{1}S

Synthesis

The synthesis of this compound typically involves cyclization reactions using 3-amino-thiophene derivatives and various reagents such as formic acid or triethyl orthoformate. Recent advancements have introduced more efficient synthetic methods that enhance yield and minimize waste, employing one-pot multi-component reactions .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related thienopyrimidine derivatives suggest that structural modifications can enhance antimicrobial efficacy .

Microbial Strain MIC (µg/mL) Activity
Escherichia coli15Antibacterial
Staphylococcus aureus10Antibacterial
Mycobacterium tuberculosis5Antimycobacterial

Anticancer Activity

The compound has also demonstrated promising anticancer properties. Studies show that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, specific derivatives of thienopyrimidines have reported IC50 values as low as 13.42 µg/mL against MCF-7 cells, indicating potent cytotoxicity .

Cell Line IC50 (µg/mL) Type of Activity
MCF-713.42Cytotoxic
MDA-MB-23128.89Cytotoxic
A54962.86Cytotoxic

The biological activity of this compound is attributed to its ability to interact with multiple biochemical pathways. It has been reported to inhibit enzymes relevant to disease mechanisms, particularly those involved in the metabolism of Mycobacterium tuberculosis. The compound's mode of action may include:

  • Enzyme Inhibition : Targeting specific enzymes linked to microbial metabolism.
  • Cell Cycle Disruption : Inducing apoptosis in cancer cells by interfering with cell cycle progression.

Case Studies

Several studies have examined the efficacy of thienopyrimidine derivatives in preclinical settings:

  • Antimicrobial Efficacy : A study assessed the antibacterial activity of various thienopyrimidine derivatives against standard microbial strains, confirming their potential as effective antimicrobial agents.
  • Cytotoxicity Profiles : Another investigation focused on the cytotoxic effects of these compounds on breast cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing normal cells.

Q & A

Basic: What are the common synthetic routes for preparing N,N-dimethyl-4-{thieno[3,2-d]pyrimidin-4-yloxy}cyclohexan-1-amine?

Answer:
The synthesis typically involves two key steps:

Nucleophilic displacement : A chlorine atom at the 4-position of thieno[3,2-d]pyrimidine undergoes regioselective substitution with a hydroxylated cyclohexanamine derivative under basic conditions (e.g., NaH in DMF at 80–100°C) .

Amine coupling : The resultant intermediate reacts with dimethylamine via reductive amination or alkylation, often using catalysts like Pd/C or LiAlH3.
Structural confirmation is achieved via MS (ESI+) (e.g., m/z 452 [M + H]+ for related compounds) and 1H NMR (δ 1.5–2.5 ppm for cyclohexyl protons; δ 8.2–8.5 ppm for thienopyrimidine aromatic signals) .

Advanced: How does stereochemistry at the cyclohexylamine scaffold influence target binding affinity?

Answer:
Stereoisomerism significantly impacts biological activity. For example:

  • (1R,4R) -configured derivatives exhibit stronger kinase inhibition due to optimal spatial alignment with hydrophobic pockets in enzymatic active sites.
  • In contrast, (1S,4S) isomers show reduced potency (e.g., IC50 differences of >50 nM in VEGFR-2 assays) .
    Methodological Insight : Chiral resolution via HPLC (e.g., Chiralpak AD-H column) or asymmetric synthesis using enantiopure precursors is critical for SAR studies.

Basic: What analytical techniques are critical for confirming the compound’s structure?

Answer:

  • Mass Spectrometry (ESI+) : Confirms molecular weight (e.g., m/z 452 [M + H]+ observed for related thienopyrimidines) .
  • 1H/13C NMR : Key signals include:
    • Cyclohexyl protons: δ 1.2–2.8 ppm (multiplet).
    • Thienopyrimidine protons: δ 8.1 ppm (s, 1H, H-2), δ 6.9 ppm (d, 1H, H-5) .
  • X-ray crystallography : Resolves absolute configuration (e.g., PDB ligand ZQY with similar scaffolds) .

Advanced: What strategies improve the pharmacokinetic (PK) profile of thieno[3,2-d]pyrimidin-4-yloxy derivatives?

Answer:

  • Salt formation : Hydrochloride salts enhance aqueous solubility (e.g., crystalline forms with >90% bioavailability) .
  • Prodrug design : Esterification of the amine group (e.g., acetyl or pivaloyl prodrugs) improves membrane permeability .
  • Metabolic blocking : Introducing electron-withdrawing groups (e.g., CF3) at the 6-position reduces CYP450-mediated oxidation .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., POCl3 in chlorination steps) .
  • Waste disposal : Segregate halogenated byproducts for incineration .

Advanced: How do structural modifications at the thienopyrimidine 7-position affect kinase inhibition?

Answer:

  • Methyl group absence : Derivatives lacking a 7-methyl group (e.g., Compound 2a in ) show higher VEGFR-2 inhibition (IC50 = 150–199 nM) due to reduced steric hindrance .
  • Electron-donating substituents : Methoxy or amino groups at this position enhance selectivity for tyrosine kinases over serine/threonine kinases .
Substituent (Position 7)VEGFR-2 IC50 (nM)Selectivity Ratio (VEGFR-2 vs. EGFR)
-H150–19912:1
-CH3220–3005:1
-OCH3180–2108:1
Data adapted from and .

Basic: What in vitro assays are used to evaluate target engagement?

Answer:

  • Enzymatic assays : Measure IC50 against purified kinases (e.g., VEGFR-2, EGFR) using fluorescence polarization .
  • Cell proliferation assays : Assess antiangiogenic effects in HUVECs (IC50 values correlate with kinase inhibition) .

Advanced: What computational methods aid in optimizing binding affinity?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to kinase ATP pockets (e.g., PDB 3WZE for VEGFR-2) .
  • MD simulations : AMBER or GROMACS evaluates stability of ligand-receptor complexes over 100-ns trajectories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.